N-Methyl-N-[(1-methylpyrrolidin-3-yl)methyl]sulfamoyl chloride
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Overview
Description
N-Methyl-N-[(1-methylpyrrolidin-3-yl)methyl]sulfamoyl chloride is a chemical compound with a complex structure that includes a sulfamoyl chloride group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[(1-methylpyrrolidin-3-yl)methyl]sulfamoyl chloride typically involves the reaction of N-methylpyrrolidine with sulfamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the temperature is maintained at a low level to prevent decomposition of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. This method ensures a consistent quality of the product and allows for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[(1-methylpyrrolidin-3-yl)methyl]sulfamoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfamoyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce sulfonamide derivatives, while oxidation reactions can lead to the formation of sulfonic acids.
Scientific Research Applications
N-Methyl-N-[(1-methylpyrrolidin-3-yl)methyl]sulfamoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfamoyl groups into molecules.
Biology: Investigated for its potential as a biochemical tool to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-[(1-methylpyrrolidin-3-yl)methyl]sulfamoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-3-pyrrolidinol: A related compound with a similar pyrrolidine ring structure.
N-Methyl-2-pyrrolidone: Another related compound used as a solvent and reagent in organic synthesis.
Uniqueness
N-Methyl-N-[(1-methylpyrrolidin-3-yl)methyl]sulfamoyl chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H15ClN2O2S |
---|---|
Molecular Weight |
226.73 g/mol |
IUPAC Name |
N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]sulfamoyl chloride |
InChI |
InChI=1S/C7H15ClN2O2S/c1-9-4-3-7(5-9)6-10(2)13(8,11)12/h7H,3-6H2,1-2H3 |
InChI Key |
IJPBZODJHKMZFV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)CN(C)S(=O)(=O)Cl |
Origin of Product |
United States |
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